Fluorobenzotepa
Description
Fluorobenzotepa (CAS: 726-92-1) is a nitrogen mustard alkylating agent and a fluorinated derivative of benzotepa. Its chemical name is N-[bis(1-aziridinyl)phosphinyl]-4-fluoro-benzamide, with the molecular formula C₁₁H₁₃FN₃O₂P. Structurally, it features a benzamide backbone substituted with a fluorine atom at the para position and a bis-aziridinyl phosphinyl group, which confers alkylating activity. This compound has been explored for its antitumor properties, particularly in targeting DNA cross-linking to inhibit cancer cell proliferation .
Properties
CAS No. |
726-92-1 |
|---|---|
Molecular Formula |
C11H13FN3O2P |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI Key |
GDNAXBLBWKDNIR-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3 |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3 |
Synonyms |
fluorobenzotepa ftorbenzotef |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituted Benzamides
Fluorobenzotepa belongs to the benzamide-derived alkylating agents. Key structural analogues include:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings:
- Aziridinyl Groups : Both this compound and benzotepa utilize bis-aziridinyl phosphinyl moieties for DNA alkylation. However, this compound’s fluorinated structure may improve tumor selectivity due to altered lipophilicity .
- 2-Aminobenzamides: While structurally distinct (amino substitution at ortho position), 2-aminobenzamides are studied for glycosylation engineering, highlighting the versatility of benzamide scaffolds in diverse applications .
Functional Analogues: Alkylating Agents with Aziridine Moieties
This compound shares functional similarities with other aziridine-containing alkylators, such as Thiotepa and Triethylenemelamine (TEM) .
Table 2: Functional Comparison with Aziridine-Based Alkylators
| Compound Name | CAS Number | Molecular Formula | Mechanism of Action | Clinical Use |
|---|---|---|---|---|
| This compound | 726-92-1 | C₁₁H₁₃FN₃O₂P | DNA cross-linking via aziridine rings | Experimental oncology |
| Thiotepa | 52-24-4 | C₆H₁₂N₃PS | Alkylation of DNA/RNA nucleophiles | Breast cancer, conditioning |
| TEM | 51-18-3 | C₆H₁₂N₆ | Cross-links DNA strands | Obsolete (high toxicity) |
Key Findings:
- Potency : Thiotepa and TEM exhibit broader reactivity due to unmodified aziridine groups, leading to higher systemic toxicity. This compound’s phosphinyl group may modulate reactivity, improving therapeutic index .
- Metabolic Stability : this compound’s fluorine atom likely slows oxidative metabolism compared to TEM, extending half-life in vivo .
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